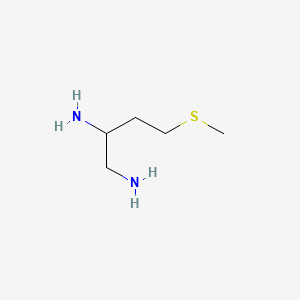

4-(Methylsulfanyl)butane-1,2-diamine

Description

Significance of Vicinal Diamine Motifs in Organic and Coordination Chemistry

The 1,2-diamine, or vicinal diamine, is a structural motif characterized by two amino groups attached to adjacent carbon atoms. wikipedia.org This arrangement is not merely a chemical curiosity but a privileged structural element found in numerous biologically active compounds, including natural products and pharmaceuticals. nih.govacs.orgnih.govresearchgate.net The prevalence of this moiety in high-value molecules has spurred considerable effort toward developing efficient synthetic methods for its creation. acs.orgresearchgate.net

In the realm of organic synthesis, chiral, enantiomerically pure vicinal diamines are of immense interest. nih.govsigmaaldrich.com They serve as powerful chiral auxiliaries and are foundational components in the construction of chiral catalysts. nih.govsigmaaldrich.com When complexed with transition metals, these chiral diamine ligands can create an asymmetric environment around the metal center, enabling highly stereoselective transformations. acs.orgnih.gov This has profound implications for the synthesis of enantiopure drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect. The hydroamination of allyl amine derivatives represents a powerful and atom-economical approach for synthesizing these valuable substituted 1,2-diamines. nih.gov

Vicinal diamines are also fundamental ligands in coordination chemistry. wikipedia.org Their ability to form stable five-membered chelate rings with metal ions makes them effective bidentate ligands. This chelate effect enhances the thermodynamic stability of the resulting metallacycle compared to complexes with analogous monodentate amine ligands.

| Molecule Class/Name | Significance/Application | Reference |

|---|---|---|

| Nutlin-3 | A potent cis-imidazoline based small-molecule inhibitor of the p53-MDM2 interaction, used in cancer research. acs.org | acs.org |

| Enduracididine | A guanidinium-containing natural product with a vicinal diamine core. acs.org | acs.org |

| Ethambutol | An antibiotic used to treat tuberculosis, containing a C₂-symmetric vicinal diamine structure. wikipedia.org | wikipedia.org |

| Penicillin derivatives | Many derivatives of this crucial antibiotic class incorporate the 1,2-diamine motif. wikipedia.org | wikipedia.org |

Overview of Synthetic Approaches for Amines and Sulfides

The construction of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is fundamental to organic synthesis. A variety of robust methods have been developed to prepare amines and sulfides, which are key intermediates and final products in many chemical industries.

Synthetic Approaches for Amines

The synthesis of amines can be achieved through several strategic pathways. fiveable.meresearchgate.net One of the most direct methods is the SN2 alkylation of ammonia (B1221849) or a lower-order amine with an alkyl halide. openstax.orglibretexts.org However, this method often suffers from over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. openstax.orglibretexts.org

To overcome this, more controlled methods are often employed. The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides using potassium phthalimide (B116566), which prevents over-alkylation. fiveable.melibretexts.org Another powerful technique is reductive amination , where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent to form a new amine. openstax.orglibretexts.orgorganic-chemistry.org

Furthermore, amines can be synthesized by the reduction of various nitrogen-containing functional groups . This includes the reduction of nitriles and amides, typically with powerful reducing agents like lithium aluminum hydride (LiAlH₄), and the reduction of nitro compounds to form arylamines. openstax.org Rearrangement reactions, such as the Hofmann and Curtius rearrangements, convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. openstax.orglibretexts.org

Synthetic Approaches for Sulfides

Similar to the synthesis of ethers, the most common method for preparing asymmetrical sulfides is the alkylation of a thiol with an alkyl halide in the presence of a base. jove.comyoutube.com This reaction, analogous to the Williamson ether synthesis, proceeds via a thiolate ion intermediate. jove.com Symmetrical sulfides can be prepared by reacting two equivalents of an alkyl halide with sodium sulfide. jove.com

Other important methods include the addition of thiols to alkenes and alkynes , which can proceed via radical or nucleophilic pathways. youtube.comnumberanalytics.com In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-S bonds, particularly for aryl sulfides. numberanalytics.commdpi.com These methods often couple thiols or disulfides with aryl or vinyl halides. numberanalytics.commdpi.com

| Functional Group | Synthetic Method | Brief Description | Reference |

|---|---|---|---|

| Amines | Alkylation of Ammonia/Amines | SN2 reaction of an alkyl halide with ammonia or an amine. Can lead to product mixtures. openstax.orglibretexts.org | openstax.orglibretexts.org |

| Gabriel Synthesis | Uses potassium phthalimide to synthesize primary amines from alkyl halides, avoiding over-alkylation. fiveable.melibretexts.org | fiveable.melibretexts.org | |

| Reductive Amination | Reaction of an aldehyde/ketone with an amine/ammonia and a reducing agent (e.g., NaBH₃CN). openstax.orglibretexts.org | openstax.orglibretexts.org | |

| Reduction of N-Compounds | Reduction of nitriles, amides, or nitro compounds using reagents like LiAlH₄ or catalytic hydrogenation. openstax.org | openstax.org | |

| Sulfides | Alkylation of Thiols | SN2 reaction of a thiolate with an alkyl halide. jove.comyoutube.com | jove.comyoutube.com |

| Thiol-ene Reaction | Addition of a thiol across a double bond, can be initiated by radicals or base. youtube.comnumberanalytics.com | youtube.comnumberanalytics.com |

Contextualizing 4-(Methylsulfanyl)butane-1,2-diamine within Ligand Design and Organic Synthesis

The compound this compound brings together the key functional groups discussed previously into a single molecular entity. smolecule.com Its structure features a four-carbon chain with a vicinal diamine at the 1 and 2 positions and a methylsulfanyl (thioether) group at the 4 position. This unique combination of a hard/borderline diamine chelate site and a soft thioether donor site makes it a fascinating candidate for ligand design and a versatile building block in organic synthesis.

As a ligand, this compound has the potential to act as a tridentate N,N',S donor. The vicinal diamine can form a stable five-membered chelate ring with a metal center, while the thioether sulfur, connected by a flexible alkyl chain, can coordinate to the same metal or bridge to another, potentially forming polynuclear complexes. rsc.org This bifunctional nature allows for the creation of complexes with specific geometries and electronic properties, which could be valuable in catalysis or materials science. thieme-connect.comresearchgate.net

From a synthetic perspective, this compound is a chiral molecule, as the carbon at the 2-position is a stereocenter. smolecule.com This inherent chirality makes it a valuable building block for the synthesis of more complex, enantiomerically pure molecules, including potential pharmaceutical agents. smolecule.com The two primary amine groups provide handles for further functionalization, while the thioether offers another site for chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, further diversifying its synthetic utility. jove.com

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | smolecule.com |

| Molecular Formula | C₅H₁₄N₂S | smolecule.com |

| Molecular Weight | 134.24 g/mol (for free base) | smolecule.com |

| CAS Number (Dihydrochloride) | 1432679-04-3 | smolecule.comchemscene.com |

| Molecular Formula (Dihydrochloride) | C₅H₁₆Cl₂N₂S | smolecule.comchemscene.com |

| Molecular Weight (Dihydrochloride) | 207.16 g/mol | smolecule.comchemscene.com |

| Key Structural Features | Vicinal diamine, Thioether, Chiral center at C2 | smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H14N2S |

|---|---|

Molecular Weight |

134.25 g/mol |

IUPAC Name |

4-methylsulfanylbutane-1,2-diamine |

InChI |

InChI=1S/C5H14N2S/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3 |

InChI Key |

JCPJXANXGBPYRU-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(CN)N |

Origin of Product |

United States |

Synthetic Strategies for 4 Methylsulfanyl Butane 1,2 Diamine and Its Precursors

Retrosynthetic Analysis of 4-(Methylsulfanyl)butane-1,2-diamine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.orgamazonaws.com For this compound, the analysis focuses on disconnecting the key functional groups: the vicinal diamine and the methylsulfide moiety.

Key disconnections for the 1,2-diamine functionality could lead to several strategic precursors:

An α-azido ketone or α-amino nitrile: These precursors can be reduced and manipulated to form the 1,2-diamine structure. rsc.org

An alkene: An appropriately substituted butene derivative could undergo catalytic asymmetric diamination to install both nitrogen atoms stereoselectively. rsc.orgrsc.orgorganic-chemistry.org

A 1,2-diol: A common and effective strategy involves starting with 4-(Methylsulfanyl)butane-1,2-diol. smolecule.com This diol can be converted to the diamine through a two-step process involving activation of the hydroxyl groups (e.g., mesylation) followed by nucleophilic substitution with an amine source, or through direct amination reactions. smolecule.com

Alternatively, a disconnection at the C-S bond suggests a precursor with a suitable leaving group (like a halide) at the C4 position of the butane (B89635) chain, which can react with a methylthiolate source. amazonaws.com

A plausible and frequently considered retrosynthetic path begins with a ketone precursor, such as 4-(methylsulfanyl)butane-1,2-dione. smolecule.com This dione (B5365651) could be synthesized via the oxidation of 4-(methylsulfanyl)butane-1,2-diol. smolecule.com The dione can then be converted to the target diamine through catalytic hydrogenation under specific conditions. smolecule.com

Enantioselective Synthesis of Chiral this compound Isomers

Producing specific enantiomers of this compound is crucial for applications where chirality is important, such as in pharmaceuticals and as chiral ligands. rsc.orgrsc.org This requires stereocontrolled synthetic methods.

Asymmetric hydrogenation is a powerful method for creating chiral centers with high enantioselectivity. ajchem-b.comnih.gov This technique is widely used for the synthesis of chiral alcohols and amines from prochiral ketones, alkenes, and imines. rsc.orgajchem-b.comnih.gov The process relies on transition-metal catalysts, most commonly based on ruthenium, rhodium, or iridium, combined with chiral ligands. ajchem-b.comacs.org

A prominent example is the class of catalysts developed by Noyori and colleagues, which feature a Ru(II) center, a chiral diamine ligand (such as 1,2-diphenylethylenediamine), and a chiral diphosphine ligand. ajchem-b.com These catalysts are highly effective in the asymmetric transfer hydrogenation of ketones to produce chiral alcohols, which are key intermediates. ajchem-b.comacs.org For the synthesis of chiral diamines, a precursor like an α-amino ketone, diketone, or diimine can be asymmetrically hydrogenated. smolecule.comajchem-b.com Chiral N-sulfonylated 1,2-diamine ligands have also demonstrated high efficiency and stereoselectivity in the hydrogenation of ketones and imines. ajchem-b.com

Table 1: Examples of Catalyst Systems for Asymmetric Hydrogenation

| Catalyst Type | Metal Center | Chiral Ligand Example | Substrate Type | Typical Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| Noyori-type | Ru(II) | (S,S)-TsDPEN + Xyl-Phanephos | Aromatic Ketones | 98-99.5% | ajchem-b.com |

| N-Sulfonylated Diamine | Ru(II) | N-sulfonylated 1,2-diamine | Ketones, Imines | High | ajchem-b.com |

| Iridium-Diamine | Ir(III) | Chiral Diamine | α-cyano/α-nitro aryl ketones | Excellent (up to 99%) | acs.org |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.comresearchgate.net This strategy has been widely applied in asymmetric synthesis. researchgate.net

Common chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam. wikipedia.orgresearchgate.net For constructing a chiral butane-1,2-diamine scaffold, an auxiliary could be used in several ways. For instance, an N-acyloxazolidinone could undergo a diastereoselective aldol (B89426) reaction to set the two adjacent stereocenters of the butane backbone. wikipedia.org Similarly, pseudoephedrine amides can be deprotonated to form chiral enolates that react with high facial selectivity in alkylation reactions. wikipedia.org

Another approach involves the use of chiral 1,2-diamines themselves as auxiliaries. myuchem.com For example, reacting a chiral diamine like (1S,2S)-1,2-diaminocyclohexane with an aldehyde can form a chiral aminal intermediate, which can then undergo stereoselective addition of nucleophiles. myuchem.com This method has been successfully applied to synthesize enantiomerically pure α-hydrazino aldehydes. myuchem.com

Biocatalysis, using isolated enzymes or whole-cell systems, offers an environmentally friendly and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. nih.govrsc.org Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. nih.govnih.gov

Several classes of enzymes are particularly relevant for the synthesis of enantiopure diamine precursors:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone acceptor. nih.govrsc.org Engineered TAs have been developed to accept bulky substrates, famously demonstrated in the industrial synthesis of the antidiabetic drug sitagliptin. nih.govrsc.org A similar strategy could be envisioned for a ketone precursor of this compound.

Amine Dehydrogenases (AmDHs): AmDHs perform the reductive amination of a ketone using ammonia (B1221849) as the amine source to produce a chiral amine. nih.gov

Hydrolases (e.g., Lipases): These enzymes are widely used for the kinetic resolution of racemic mixtures. nih.gov For a racemic diamine, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govgoogle.com

Ene-Reductases (EReds) and Imine Reductases (IReds): Used in biocatalytic cascades, these enzymes can convert α,β-unsaturated ketones into chiral amines with two stereogenic centers in high purity and diastereomeric ratio. acs.org

Table 2: Enzymatic Strategies for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Application to Target Synthesis | Reference(s) |

|---|---|---|---|

| Transaminase (TA) | Asymmetric synthesis | Conversion of a prochiral ketone precursor to a chiral amine. | nih.govrsc.org |

| Amine Dehydrogenase (AmDH) | Reductive amination | Direct amination of a ketone precursor to a chiral amine. | nih.gov |

| Lipase / Hydrolase | Kinetic resolution | Selective acylation of one enantiomer of racemic this compound. | nih.govgoogle.com |

| Ene-Reductase / Imine Reductase | Cascade reaction | Conversion of an unsaturated precursor to a diamine with two chiral centers. | acs.org |

Multi-Step Synthetic Pathways to the this compound Scaffold

Constructing the this compound scaffold typically requires a multi-step synthetic sequence. smolecule.comuva.nl A common approach begins with a precursor that already contains the four-carbon chain and the methylsulfide group, such as 4-(Methylthio)butane-1,2-diol. smolecule.com The hydroxyl groups can then be converted to amines.

An alternative strategy for synthesizing 1,2-diamines involves the ring-opening of aziridines. rsc.orgorganic-chemistry.org A synthesis could be designed starting with an aziridine (B145994) that has the 2-(methylsulfide)ethyl side chain attached. Nucleophilic attack by an amine source would open the ring to generate the 1,2-diamine structure. organic-chemistry.org The Gabriel synthesis is a classic method for forming primary amines and could be adapted, for example, by reacting 1,2-dibromo-4-(methylthio)butane with potassium phthalimide (B116566), followed by hydrolysis. google.com

Nucleophilic Substitution: A straightforward and common method involves the reaction of a methylthiolate salt (e.g., sodium thiomethoxide) with a butane derivative containing a leaving group (such as a bromide, iodide, or tosylate) at the C4 position. amazonaws.com

Use of Dimethyl Sulfoxide (B87167) (DMSO): In certain modern synthetic protocols, DMSO can serve as both a solvent and the source of the methylthio group. researchgate.net Copper(I)-mediated reactions have been developed for the methylthiolation of haloarenes using DMSO, a technology that could potentially be adapted. researchgate.net

Starting from Methionine: The amino acid L-methionine is an inexpensive, chiral, and readily available starting material that inherently contains the S-methyl-butane skeleton. Its use would be a highly efficient strategy, incorporating the required backbone and sulfur moiety from the outset.

Reaction with (Methylthio)trimethylsilane (TMSSMe): This reagent is effective for methylthiolation reactions. It has been used to displace nitro groups from aromatic compounds to form aryl methyl sulfides and could be explored for similar transformations in aliphatic systems. researchgate.net

Stereochemical Control in Diamine Formation

The structure of this compound contains a chiral center at the second carbon atom (C2), which is bonded to an amine group. smolecule.com This chirality means the compound exists as two non-superimposable mirror images, or enantiomers: (R)-4-(Methylsulfanyl)butane-1,2-diamine and (S)-4-(Methylsulfanyl)butane-1,2-diamine. The synthesis of enantiomerically pure forms of such chiral amines is critical, as different enantiomers can exhibit distinct biological activities and properties. nih.gov Several strategies can be employed to achieve stereochemical control in the formation of this diamine.

Asymmetric Synthesis using Chiral Auxiliaries: One of the most reliable methods for asymmetric amine synthesis involves the use of chiral auxiliaries. nih.gov Tert-butanesulfinamide (tBS) has emerged as a particularly versatile chiral amine reagent for the synthesis of a wide array of chiral amines from simple starting materials. nih.govyale.edu The general process involves three main steps: the condensation of the chiral sulfinamide with a ketone or aldehyde, diastereoselective addition of a nucleophile to the resulting N-sulfinyl imine, and subsequent cleavage of the auxiliary group to yield the chiral amine. nih.gov In the context of this compound, a suitable ketone precursor could be condensed with (R)- or (S)-tert-butanesulfinamide to set the desired stereochemistry.

Catalytic Asymmetric Synthesis: Transition metal-catalyzed reactions offer powerful and atom-economical routes to chiral diamines. For instance, palladium-catalyzed asymmetric allylic amination can be used to prepare enantioenriched allylic amines, which are precursors to vicinal diamines. nih.gov Similarly, rhodium-catalyzed C-H insertion and aziridination reactions provide access to complex polyamine structures. nih.gov Asymmetric hydrogenation of a suitable imine precursor using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral ligands) is another key strategy. Furthermore, the nitro-Mannich (or aza-Henry) reaction has been effectively used to establish the relative stereochemistry in 1,2-diamines, which can then be used as building blocks in target synthesis. beilstein-journals.org

Chiral Resolution: When an asymmetric synthesis is not feasible or a racemic mixture is produced, chiral resolution can be employed to separate the enantiomers. This technique involves reacting the racemic diamine with a chiral resolving agent, such as L-(+)-tartaric acid or xylaric acid, to form a pair of diastereomeric salts. researchgate.net These salts possess different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. After separation, the pure enantiomer of the diamine can be recovered by neutralizing the salt. This method has been successfully applied for the resolution of (±)-cyclohexane-1,2-diamine and can be adapted for this compound. researchgate.net

| Strategy | Description | Key Reagents/Catalysts | Advantages | Considerations |

|---|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of the product. | tert-Butanesulfinamide (tBS) nih.govyale.edu | High diastereoselectivity, broad applicability. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of enantiomerically enriched product. | Chiral Pd, Rh, or Ru complexes. nih.govorganic-chemistry.org | High efficiency, atom economical. | Catalyst development can be complex and costly. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Tartaric acid, xylaric acid, chiral HPLC. nih.govresearchgate.net | Applicable when asymmetric routes fail. | Theoretical maximum yield is 50% for the desired enantiomer per cycle. |

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires systematic optimization of various reaction parameters. The process involves identifying the ideal balance of conditions to promote the desired transformation while minimizing side reactions and product decomposition. scielo.br

Catalyst and Solvent Selection: The choice of catalyst and solvent system is paramount. For syntheses involving hydrogenation of a ketone or imine precursor, catalysts like palladium on carbon (Pd/C), platinum, or rhodium are often effective. smolecule.com The catalyst loading must be optimized; typically, amounts between 2-5 mol% are investigated to find a balance between reaction rate and cost. smolecule.com The solvent can significantly influence reaction rates and selectivity. researchgate.net For instance, in one study, ethanol (B145695) was found to be a superior solvent compared to methanol, acetonitrile, or DMF for a specific cyclization reaction. researchgate.net The optimization process often involves screening a matrix of catalysts and solvents to identify the most effective combination.

Temperature, Pressure, and Reaction Time: Temperature control is crucial, especially given the potential thermal sensitivity of the methylsulfanyl group. smolecule.com Precise temperature management can prevent the formation of byproducts and the decomposition of the desired product. Similarly, for hydrogenation reactions, maintaining an optimal hydrogen pressure is necessary. The reaction time is another critical variable. Reactions should be monitored using analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the point of maximum conversion, avoiding prolonged reaction times that could lead to yield loss. smolecule.comscielo.br

Purification Strategies: The final isolated yield is highly dependent on the efficiency of the purification process. Due to the presence of two amine functionalities and a sulfur atom, purification can be challenging. smolecule.com Vacuum distillation is a common method for purifying amines, as the reduced pressure allows the compound to boil at a lower temperature, minimizing thermal decomposition. smolecule.com If non-volatile impurities are present, column chromatography on silica (B1680970) gel or alumina (B75360) may be necessary. The choice of eluent system must be carefully optimized to achieve good separation. In some cases, crystallization of a salt form (e.g., dihydrochloride) can be an effective final purification step.

| Parameter | Condition A | Condition B | Condition C | Optimal Condition |

|---|---|---|---|---|

| Catalyst (mol%) | 15% Iodine researchgate.net | 20% Iodine researchgate.net | 25% Iodine researchgate.net | 20% Iodine researchgate.net |

| Solvent | Methanol (CH₃OH) researchgate.net | Acetonitrile (CH₃CN) researchgate.net | Ethanol (EtOH) researchgate.net | Ethanol (EtOH) researchgate.net |

| Temperature | Room Temp. | 50 °C | Reflux researchgate.net | Reflux researchgate.net |

| Observed Yield | Low | Moderate | High | Optimized for high yield and efficiency. researchgate.net |

Advanced Spectroscopic and Structural Analysis of 4 Methylsulfanyl Butane 1,2 Diamine

High-Resolution NMR Spectroscopic Characterization (2D NMR, NOESY, COSY, HSQC, HMBC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the covalent framework and spatial proximities within the 4-(Methylsulfanyl)butane-1,2-diamine molecule. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are crucial for definitive assignments.

Correlation SpectroscopY (COSY) would reveal proton-proton (¹H-¹H) coupling networks. For instance, the protons of the C1-aminomethyl group (H-1/H-1') would show correlations to the methine proton at C2 (H-2). Similarly, H-2 would correlate with the diastereotopic methylene (B1212753) protons at C3 (H-3/H-3'), which in turn would couple to the methylene protons at C4 (H-4/H-4').

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This experiment is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (typically 2-3 bond) ¹H-¹³C couplings. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments identified by COSY and HSQC. For example, the methyl protons of the methylsulfanyl group (H₃C-S) would show an HMBC correlation to the C4 carbon, confirming the attachment of the thioether group.

Nuclear Overhauser Effect SpectroscopY (NOESY) is critical for determining through-space correlations, which provides insights into the molecule's preferred conformation and stereochemistry. NOE cross-peaks would be expected between protons that are in close spatial proximity, regardless of their bonding network.

A representative set of expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound is presented below.

Interactive Table 1: Representative ¹H and ¹³C NMR Data and 2D Correlations for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H→¹³C) |

| 1 (-CH₂NH₂) | ~2.6-2.8 | ~45.0 | H-2 | C-2, C-3 |

| 2 (-CHNH₂) | ~3.0-3.2 | ~55.0 | H-1, H-3 | C-1, C-3, C-4 |

| 3 (-CH₂-) | ~1.6-1.8 | ~32.0 | H-2, H-4 | C-1, C-2, C-4, C-5 |

| 4 (-CH₂S-) | ~2.5-2.7 | ~30.0 | H-3 | C-2, C-3, C-5 |

| 5 (S-CH₃) | ~2.1 | ~15.0 | - | C-4 |

| NH₂ | Broad, variable | - | - | - |

Detailed Vibrational Spectroscopy Analysis (FT-IR, Raman) for Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. These methods are highly sensitive to molecular structure and conformation.

FT-IR Spectroscopy is particularly effective for identifying polar functional groups. For this compound, characteristic absorption bands would include:

N-H Stretching: Broad absorptions in the 3300-3500 cm⁻¹ region, typical for primary amines.

C-H Stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic backbone.

N-H Bending (Scissoring): A band around 1600-1650 cm⁻¹.

C-N Stretching: Found in the 1000-1250 cm⁻¹ region.

C-S Stretching: A weaker absorption typically observed between 600-800 cm⁻¹.

Raman Spectroscopy , being more sensitive to non-polar bonds, complements FT-IR. It would be particularly useful for observing the C-S and C-C backbone vibrations. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different conformers of the molecule can be identified, and their relative populations can be estimated.

Interactive Table 2: Representative Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3370, 3290 (broad) | Weak |

| C-H Stretch (aliphatic) | 2950-2850 | 2950-2850 (strong) |

| N-H Bend (scissoring) | 1620 | Weak |

| CH₂ Bend (scissoring) | 1465 | 1465 |

| C-N Stretch | 1150 | Moderate |

| C-C Stretch | Weak | 800-1100 |

| C-S Stretch | 720 | 720 (strong) |

Mass Spectrometric Fragmentation Pathway Elucidation of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns. Under electron ionization (EI), the this compound molecule would form a molecular ion (M⁺•), which then undergoes characteristic fragmentation.

The primary cleavage event for diamines is typically alpha-cleavage adjacent to the nitrogen atoms due to the stabilization of the resulting carbocation by the non-bonding electrons of the nitrogen. Key expected fragmentation pathways include:

Cleavage adjacent to C1-C2: Loss of a •CH₂NH₂ radical (m/z 30) to form an ion at [M-30]⁺.

Cleavage of the side chain: Loss of the methylsulfanylmethyl radical (•CH₂SCH₃) or related fragments.

Formation of iminium ions: The most prominent peaks often correspond to stable iminium ions, such as [CH₂=NH₂]⁺ (m/z 30).

A plausible fragmentation pattern is detailed in the table below.

Interactive Table 3: Plausible Mass Spectrometric Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 134 | [C₅H₁₄N₂S]⁺• | Molecular Ion (M⁺•) |

| 104 | [M - CH₂NH₂]⁺ | Alpha-cleavage at C1-C2 |

| 87 | [M - •SCH₃]⁺ | Loss of methylthio radical |

| 74 | [CH(NH₂)CH₂CH₂S]⁺ | Cleavage with charge retention on the larger fragment |

| 58 | [CH(NH₂)CH₂NH₂]⁺ | Cleavage of the C2-C3 bond with rearrangement |

| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage, forming a stable iminium ion |

X-ray Crystallographic Analysis of this compound Salts and Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the absolute configuration of a chiral molecule. As the free diamine is a liquid at room temperature, it is typically crystallized as a salt (e.g., hydrochloride or tartrate) or as a derivative.

An X-ray crystallographic study would unequivocally determine:

The three-dimensional arrangement of atoms.

The conformation of the flexible butane (B89635) chain in the solid state.

Intermolecular interactions, such as hydrogen bonding networks involving the amine groups and the counter-ions.

If a chiral salt is used (e.g., tartrate), the absolute configuration (R or S) of the stereocenter at C2 can be determined.

The table below presents hypothetical, yet realistic, crystallographic data for a potential dihydrochloride (B599025) salt of this compound.

Interactive Table 4: Hypothetical Crystallographic Data for this compound Dihydrochloride

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Z (Molecules per unit cell) | 4 |

| Key Bond Length (C2-N, Å) | ~1.49 |

| Key Bond Angle (N-C2-C1, °) | ~110.5 |

| Key Torsion Angle (N-C2-C3-C4, °) | ~65 (gauche) |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

For this compound, which possesses a chiral center at the C2 position, CD spectroscopy would be used to:

Confirm Enantiomeric Purity: A pure enantiomer will exhibit a characteristic CD spectrum, while a racemic mixture will be CD-silent. The magnitude of the CD signal is proportional to the enantiomeric excess.

Determine Absolute Configuration: The sign of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the chromophores (in this case, the n→σ* transitions of the amine and sulfur groups), can often be correlated to the absolute configuration (R or S) by applying empirical rules (e.g., the octant rule) or by comparison with quantum-chemical calculations.

An ORD spectrum would show the change in optical rotation as a function of wavelength, providing complementary information and confirming the chirality of the sample.

Theoretical and Computational Studies of this compound Remain Largely Unexplored

A thorough review of available scientific literature and computational chemistry databases indicates a significant gap in the theoretical and computational analysis of the chemical compound This compound . While basic chemical and physical properties are documented, in-depth research pertaining to its electronic structure, conformational analysis, and reactivity from a computational standpoint appears to be limited or not publicly available.

Consequently, a detailed article covering the specific areas of Density Functional Theory (DFT) studies, ab initio calculations for excited states, molecular dynamics simulations, Potential Energy Surface (PES) mapping, and solvent effects—as requested—cannot be generated at this time. Such an analysis would require dedicated computational research projects that, according to current records, have not been published for this particular molecule.

General methodologies for the topics outlined exist and are widely applied to other molecules. For instance, DFT is a common method for determining the ground state geometries of organic molecules, while molecular dynamics simulations are standard for exploring conformational landscapes and solvent effects. However, applying these general principles to this compound without specific research data would be speculative and would not meet the required standards of scientific accuracy.

Further computational research is needed to elucidate the specific theoretical characteristics of this compound.

Theoretical and Computational Chemistry of 4 Methylsulfanyl Butane 1,2 Diamine

Ligand Field Theory and Molecular Orbital Theory Applied to Metal Complexes of 4-(Methylsulfanyl)butane-1,2-diamine

The interaction of this compound with metal ions can be effectively described by a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. purdue.eduwikipedia.org These theories explain the bonding, electronic structure, and resulting properties of the coordination complexes formed. This compound typically acts as a bidentate or potentially a tridentate ligand, coordinating to a metal center through the lone pairs of electrons on the two nitrogen atoms of the diamine moiety and possibly the sulfur atom of the methylsulfanyl group.

Ligand Field Theory (LFT)

LFT, an extension of crystal field theory, considers the effects of the ligand environment on the degeneracy of the metal d-orbitals. wikipedia.orglibretexts.org When this compound coordinates to a transition metal ion, the lone pairs from the nitrogen and sulfur atoms create an electrostatic field that splits the d-orbitals into different energy levels. The nature and magnitude of this splitting (Δ) depend on the geometry of the complex (e.g., octahedral, square planar, or tetrahedral) and the nature of the donor atoms. numberanalytics.com

The spectrochemical series allows for a qualitative prediction of the ligand field strength. Amine ligands (like the diamine part) are generally considered intermediate to strong field ligands, while thioether ligands are weaker. The combined effect in a complex with this compound would result in a moderate to strong ligand field, influencing the spin state (high-spin vs. low-spin) of the metal ion. libretexts.org For instance, in an octahedral complex, a larger Δ value would favor a low-spin configuration.

A hypothetical comparison of d-orbital splitting (Δo) for different ligands in an octahedral Co(III) complex is presented in the table below.

| Ligand | Donor Atoms | Spectrochemical Series Position | Predicted Δo (cm⁻¹) | Predicted Spin State |

| Ethylenediamine | N, N | Strong Field | ~23,000 | Low-spin |

| This compound | N, N, (S) | Intermediate to Strong Field | ~21,000 | Low-spin |

| H₂O | O | Weak Field | ~18,600 | High-spin |

| Cl⁻ | Cl | Weak Field | ~13,000 | High-spin |

Molecular Orbital (MO) Theory

MO theory provides a more comprehensive picture of the bonding in metal complexes by considering the overlap of metal and ligand orbitals to form molecular orbitals (bonding, antibonding, and non-bonding). purdue.edulibretexts.org For a complex of this compound, the highest occupied molecular orbitals (HOMOs) of the ligand (the lone pairs on N and S) will overlap with the vacant s, p, and d orbitals of the metal ion to form σ-bonding and σ*-antibonding molecular orbitals.

The d-orbitals of the metal that have appropriate symmetry will be involved in these interactions. In an octahedral complex, the d(z²) and d(x²-y²) orbitals (the e_g set) point directly towards the ligands and form σ-bonds. uri.edu The d(xy), d(xz), and d(yz) orbitals (the t₂g set) are typically non-bonding or can engage in π-bonding. uri.edu

The sulfur atom in the methylsulfanyl group possesses filled p-orbitals and empty d-orbitals. This allows for potential π-interactions with the metal's t₂g orbitals. If the metal has filled t₂g orbitals, a π-backbonding interaction can occur where electron density is transferred from the metal to the empty d-orbitals of the sulfur. This strengthens the metal-ligand bond. uri.edu

A simplified qualitative molecular orbital diagram for an octahedral complex with σ-donating ligands like the diamine moiety of this compound shows the splitting of the d-orbitals into the t₂g and e_g* sets. The energy difference between these sets corresponds to the ligand field splitting parameter, Δo.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives for Theoretical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. nih.gov For derivatives of this compound, QSPR can be employed to forecast various theoretical parameters without the need for extensive experimental synthesis and testing.

These models are built by establishing a mathematical relationship between calculated molecular descriptors and an observed property. For metal complexes of this compound derivatives, QSPR could predict properties such as stability constants (log K), reduction potentials, or even catalytic activity.

The process involves several key steps:

Dataset Generation: A series of this compound derivatives with known experimental values for a specific property is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can be constitutional, topological, geometrical, or quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to create a model that correlates the descriptors with the property of interest. nih.gov

Model Validation: The predictive power of the QSPR model is rigorously assessed using internal and external validation techniques. nih.gov

For instance, a hypothetical QSPR model could be developed to predict the stability constant (log K) of complexes formed between various transition metals and derivatives of this compound where the alkyl chain length or substituents on the nitrogen atoms are varied.

An example of a hypothetical dataset for QSPR modeling of the stability constant (log K) of Cu(II) complexes with derivatives of this compound is shown below.

| Derivative | Molecular Descriptor 1 (e.g., Molecular Weight) | Molecular Descriptor 2 (e.g., LogP) | Molecular Descriptor 3 (e.g., Polar Surface Area) | Experimental log K |

| This compound | 134.25 | -0.8 | 52.04 Ų | 10.5 |

| 4-(Ethylsulfanyl)butane-1,2-diamine | 148.28 | -0.3 | 52.04 Ų | 10.2 |

| N,N'-dimethyl-4-(methylsulfanyl)butane-1,2-diamine | 162.30 | -0.1 | 46.07 Ų | 11.1 |

| 5-(Methylsulfanyl)pentane-1,2-diamine | 148.28 | -0.6 | 52.04 Ų | 10.8 |

By identifying the most influential descriptors, such QSPR models can provide valuable insights into the structural features of this compound derivatives that are crucial for achieving desired properties in their metal complexes.

Coordination Chemistry and Metal Complexation Studies Involving 4 Methylsulfanyl Butane 1,2 Diamine

Chelation Behavior of 4-(Methylsulfanyl)butane-1,2-diamine with Transition Metals

The chelation behavior of a ligand is fundamental to its application in coordination chemistry, influencing the stability, structure, and reactivity of the resulting metal complex. This compound possesses multiple donor sites—two nitrogen atoms from the primary amines and one sulfur atom from the methylsulfanyl group—leading to versatile coordination possibilities with transition metals.

The presence of both nitrogen and sulfur donor atoms allows this compound to exhibit variable denticity and coordination modes. The primary modes of chelation are bidentate (N,N) and potentially tridentate (N,N,S).

N,N-Chelation: The 1,2-diamine functionality can form a stable five-membered chelate ring with a metal ion. This is a common coordination mode for vicinal diamines like 1,2-butanediamine. smolecule.comnih.gov In this mode, the thioether group remains uncoordinated and acts as a pendant arm. This N,N-bidentate coordination is favored by "hard" metal ions, such as Cr(III), Co(III), and Fe(III), according to Hard and Soft Acid and Base (HSAB) theory, which prefer coordination with "hard" nitrogen donors.

N,S-Chelation: The ligand can also coordinate through one of the amine nitrogens and the thioether sulfur, forming a six-membered chelate ring. This mode is more likely with "soft" or "borderline" metal ions like Cu(I), Ag(I), Pd(II), and Pt(II), which have a higher affinity for the "soft" sulfur donor. ijcrcps.com In some cases, bridging coordination can occur where the sulfur atom of one ligand coordinates to an adjacent metal center, potentially forming polymeric structures. For instance, in a related copper(II) complex with a different ligand, a long Cu···S contact was observed, indicating a weak interaction that leads to a polymeric assembly. ijcrcps.com

The preference for a specific coordination mode is influenced by several factors, including the nature of the metal ion, the solvent, and the presence of competing counter-ions.

This compound possesses a stereogenic center at the C2 carbon, meaning it exists as two enantiomers: (R)- and (S)-4-(methylsulfanyl)butane-1,2-diamine. smolecule.com When a chiral ligand like this coordinates to a metal, it can lead to stereoselective complexation.

The use of an enantiomerically pure form of the ligand can induce the formation of diastereomeric metal complexes. For example, in an octahedral complex of the type [M(L)₃]ⁿ⁺, where L is a chiral bidentate diamine, the complex can exist as either a Δ (delta) or Λ (lambda) enantiomer, describing the "handedness" of the propeller-like arrangement of the chelate rings around the metal center. The interaction between the chiral ligand and the metal center can favor the formation of one diastereomer over the other (e.g., Δ-[M((R)-L)₃]ⁿ⁺ over Λ-[M((R)-L)₃]ⁿ⁺). This diastereoselectivity is driven by minimizing steric clashes between the ligands in the coordination sphere.

Furthermore, the coordination of this chiral ligand can create a "chiral-at-metal" center, where the metal atom itself becomes a stereocenter due to the specific arrangement of different ligands around it. nih.gov This principle is crucial in asymmetric catalysis, where the chiral environment created by the ligand dictates the stereochemical outcome of a reaction. The synthesis of chiral aminodiols and their use as ligands in enantioselective transformations has been a topic of significant interest. mdpi.comresearchgate.net

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. nih.gov The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by the addition of a less-polar co-solvent. ijcrcps.comnih.gov

General Synthetic Procedure: An ethanolic solution of the appropriate metal salt (e.g., NiCl₂, Cu(OAc)₂, Co(NO₃)₂) is added to an ethanolic solution of this compound in a specific metal-to-ligand molar ratio (e.g., 1:2 or 1:3). nih.gov The reaction mixture may be refluxed for several hours to ensure complete complexation. ijcrcps.com Upon cooling, the crystalline product precipitates and can be collected by filtration, washed with a suitable solvent, and dried. nih.gov

The definitive structures of new coordination compounds are typically determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While specific crystal structures for complexes of this compound are not widely reported, the structures can be inferred from analogous complexes.

For example, a nickel(II) complex with two N,N-chelating this compound ligands and two ancillary ligands (e.g., water or chloride) would be expected to adopt a distorted octahedral geometry. nih.govrsc.org A square-planar geometry would be anticipated for a Pd(II) or Pt(II) complex with two N,S-chelating ligands. nih.gov

The table below presents typical bond lengths observed in related transition metal complexes containing amine and thioether donor groups, which can serve as expected values for complexes of this compound.

| Bond Type | Metal Ion Example | Typical Bond Length (Å) | Coordination Geometry | Reference(s) |

| M-N (amine) | Ni(II) | ~2.08 Å | Octahedral | rsc.org |

| M-N (amine) | Co(II) | ~2.04 - 2.20 Å | Trigonal Bipyramidal | nih.gov |

| M-N (amine) | Cu(II) | ~1.92 - 2.15 Å | Square Pyramidal | ijcrcps.com |

| M-S (thioether) | Cu(II) | ~2.91 Å (weak axial) | Square Pyramidal | ijcrcps.com |

| M-S (thioether) | Ni(II) | ~2.40 Å | Octahedral | researchgate.net |

| M-S (thioether) | Pt(II) | ~2.27 - 2.32 Å | Square Planar |

This table is generated based on data from analogous compounds and represents expected values.

The magnetic properties of metal complexes are determined by the number of unpaired d-electrons on the metal ion. Complexes of this compound with transition metals having partially filled d-orbitals, such as Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), are expected to be paramagnetic. mdpi.com The magnetic susceptibility of these complexes can be measured to determine the effective magnetic moment (µ_eff), which provides insight into the spin state and geometry of the metal center. researchgate.net

The ligand field created by this compound influences the spin state. As an N,N-donor, it provides a moderately strong ligand field. For a d⁶ metal like Co(III), this would likely result in a low-spin, diamagnetic complex with an octahedral geometry. For a d⁷ metal like Co(II) in an octahedral field, it would be high-spin with three unpaired electrons, leading to a magnetic moment between 4.30 and 4.70 Bohr Magnetons (B.M.). researchgate.net A Cu(II) (d⁹) complex is expected to have one unpaired electron and a magnetic moment around 1.73 B.M. researchgate.net

The table below summarizes the expected magnetic behavior for high-spin octahedral complexes of first-row transition metals with a ligand like this compound.

| Metal Ion | d-Electron Count | Number of Unpaired Electrons | Predicted Spin-Only Magnetic Moment (µ_so) (B.M.) | Expected Experimental Magnetic Moment (µ_eff) (B.M.) |

| Mn(II) | d⁵ | 5 | 5.92 | ~5.9 |

| Fe(II) | d⁶ | 4 | 4.90 | ~5.1 - 5.5 |

| Co(II) | d⁷ | 3 | 3.87 | ~4.3 - 5.2 |

| Ni(II) | d⁸ | 2 | 2.83 | ~2.9 - 3.4 |

| Cu(II) | d⁹ | 1 | 1.73 | ~1.7 - 2.2 |

This table provides theoretical and expected values for high-spin octahedral complexes.

Spectroscopic Investigations of Metal-4-(Methylsulfanyl)butane-1,2-diamine Interactions

Various spectroscopic techniques are essential for characterizing the coordination of this compound to metal ions and elucidating the structure of the resulting complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand. The N-H stretching vibrations of the amine groups, typically found around 3300-3400 cm⁻¹, are expected to shift to lower frequencies upon coordination to a metal ion. Similarly, new bands appearing in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the M-N and M-S stretching vibrations, providing direct evidence of complexation. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II), Co(III), Ni(II) in a square-planar geometry), ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution. The chemical shifts of the protons and carbons near the donor atoms will change significantly upon coordination. For instance, the protons on the carbons adjacent to the amine groups are expected to shift downfield due to the deshielding effect of the metal ion. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes provide information about the d-d electronic transitions and charge-transfer bands. The position and intensity of these bands are indicative of the coordination geometry and ligand field strength. For example, an octahedral Ni(II) complex typically shows three spin-allowed d-d transitions. The color of the complex is a direct result of these absorptions. nih.gov Spectroscopic data for analogous Ni(II) and Cu(II) complexes have been used to propose tetrahedral or square planar geometries. nih.gov

Stability and Ligand Exchange Kinetics of Metal Complexes

The thermodynamic stability of metal complexes with this compound can be quantified by their stability constants. researchgate.netresearchgate.netnih.govresearchgate.netscirp.org These constants provide a measure of the affinity of the ligand for a particular metal ion in solution. The chelate effect, arising from the bidentate or potentially tridentate nature of this ligand, is expected to contribute to the formation of stable complexes. nih.gov The stability of these complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov

The kinetics of ligand exchange reactions are crucial for understanding the reactivity of these complexes, particularly in catalytic applications. researchgate.net The rate at which this compound can be displaced by or can displace other ligands is dependent on the nature of the metal ion, the solvent, and the incoming and leaving ligands. researchgate.netrsc.org For instance, palladium(II) complexes are known to undergo ligand exchange much faster than their platinum(II) analogues. researchgate.net

Below is a hypothetical data table illustrating the stability constants for metal complexes of a related diamine ligand.

| Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |

| Co(II) | 5.8 | 4.5 | 10.3 |

| Ni(II) | 7.2 | 5.9 | 13.1 |

| Cu(II) | 9.5 | 8.2 | 17.7 |

| Zn(II) | 5.5 | 4.8 | 10.3 |

Applications of this compound Metal Complexes in Catalysis

The unique structural features of this compound make its metal complexes promising candidates for various catalytic transformations. smolecule.commdpi.comnih.gov The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for fine-tuning of the electronic and steric properties of the metal center, which is a key aspect of catalyst design. researchgate.net

The inherent chirality of this compound, which contains a stereocenter at the C2 position, makes it a particularly attractive ligand for asymmetric catalysis. smolecule.commdpi.comnih.govresearchgate.netnih.govnebraska.educore.ac.ukresearchgate.netnih.govfrontiersin.orgrsc.orgmiami.edunih.gov Chiral metal complexes derived from this ligand can create a chiral environment around the metal's active site, enabling the stereoselective synthesis of one enantiomer of a product over the other. mdpi.comnih.govresearchgate.netnih.govnebraska.educore.ac.ukresearchgate.netnih.govfrontiersin.orgrsc.orgmiami.edunih.gov A notable area of application is in asymmetric hydrogenation reactions, where rhodium and ruthenium complexes with chiral diamine ligands have shown remarkable efficiency and enantioselectivity. researchgate.netnih.govresearchgate.net

A representative table showcasing the performance of a chiral Rhodium complex with a related N,S-ligand in the asymmetric hydrogenation of a prochiral olefin is shown below.

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methyl (Z)-α-acetamidocinnamate | 0.5 | Methanol | 25 | >99 | 95 (S) |

| Dimethyl itaconate | 1.0 | Toluene | 30 | >99 | 92 (R) |

| α-Acetamidostyrene | 0.5 | Ethanol | 25 | >99 | 98 (S) |

The modular nature of this compound allows for systematic modifications to its structure to tailor the properties of the resulting metal complexes for specific catalytic applications. nih.govfrontiersin.orgrsc.orgmiami.eduresearchgate.net For example, the steric bulk on the carbon backbone or the nature of the substituent on the sulfur atom can be altered to influence the selectivity and activity of the catalyst. nih.gov This approach to ligand design is crucial for optimizing catalysts for reactions such as C-C bond formation, oxidations, and reductions. researchgate.netrsc.orgrsc.org For instance, palladium complexes with N,S-ligands have been investigated for their catalytic activity in oxidation reactions. rsc.org

Reactivity and Derivatization Pathways of 4 Methylsulfanyl Butane 1,2 Diamine

Amine Functional Group Reactions

The 1,2-diamine moiety contains two primary amine groups, which are nucleophilic and can participate in a variety of common amine-based transformations. evitachem.com These reactions are fundamental to introducing new substituents and building larger molecular frameworks.

The primary amine groups of 4-(Methylsulfanyl)butane-1,2-diamine readily react with acylating and sulfonylating agents. These reactions typically proceed under standard conditions to form stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base results in the formation of the corresponding N,N'-diacylated derivative. The base is used to neutralize the acidic byproduct (e.g., HCl or acetic acid). This transformation converts the primary amines into secondary amides.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the disulfonamide. This reaction is a common method for protecting the amine groups or for introducing sulfonyl moieties that can alter the compound's physical and biological properties.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent Example | Product Functional Group | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Di-amide | Aprotic solvent, base (e.g., Pyridine) |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Di-amide | Aprotic solvent, base |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Di-sulfonamide | Aprotic solvent, base (e.g., Pyridine) |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Di-sulfonamide | Aprotic solvent, base |

The reaction of the primary diamine with carbonyl compounds is a cornerstone of its derivatization, leading to the formation of imines (often called Schiff bases) and various heterocyclic systems.

Imines and Schiff Bases: The condensation of the 1,2-diamine with two equivalents of an aldehyde or ketone under mildly acidic conditions (typically pH 4-5) leads to the formation of a bis-imine. youtube.comjchemlett.com This reversible reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. masterorganicchemistry.comlibretexts.org The resulting bis-Schiff bases are versatile ligands in coordination chemistry and can be used as intermediates for further synthetic transformations. nih.govsemanticscholar.org

Heterocycles: The vicinal nature of the diamine functionality makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles. For example, reaction with α-dicarbonyl compounds (like glyoxal (B1671930) or 2,3-butanedione) or their equivalents can lead to the formation of substituted pyrazines. Condensation with other bifunctional reagents can yield a variety of saturated or unsaturated heterocyclic rings. For instance, the reaction of a diamine with mesityl oxide or acetone (B3395972) can lead to the formation of a tetra-azacyclotetradeca-diene, a type of macrocyclic heterocycle. rsc.org These cyclization reactions are powerful methods for creating complex structures from simple acyclic precursors. researchgate.net

Thioether Functional Group Reactions

The methylsulfanyl (-S-CH₃) group provides a second reactive site within the molecule, characterized by the nucleophilicity and oxidizability of the sulfur atom. smolecule.com

The thioether can be selectively oxidized to either a sulfoxide (B87167) or a sulfone, depending on the choice of oxidizing agent and reaction conditions. smolecule.com This transformation is significant as it modulates the polarity, solubility, and coordinating ability of the molecule.

Oxidation to Sulfoxide: Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), are typically used to convert the thioether to the corresponding sulfoxide, 4-(Methylsulfinyl)butane-1,2-diamine. The oxidation of thioethers with H₂O₂ under near-physiological conditions can be slow, but other reagents like hypochlorite (B82951) are much more reactive. nih.gov

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of a milder one (e.g., two or more equivalents of H₂O₂) will further oxidize the thioether, passing through the sulfoxide stage, to form the corresponding sulfone, 4-(Methylsulfonyl)butane-1,2-diamine. smolecule.comnih.gov Reagents like potassium permanganate (B83412) (KMnO₄) or peroxy acids (e.g., m-CPBA) are also effective for this transformation. google.com The resulting sulfone group is a strong hydrogen bond acceptor and can significantly influence the molecule's interactions with biological targets. nih.gov

Table 2: Oxidation Products of the Thioether Group

| Product Name | Product Functional Group | Typical Oxidizing Agent |

|---|---|---|

| 4-(Methylsulfinyl)butane-1,2-diamine | Sulfoxide | H₂O₂ (1 equiv.), NaIO₄ |

| 4-(Methylsulfonyl)butane-1,2-diamine | Sulfone | H₂O₂ (≥2 equiv.), KMnO₄, m-CPBA |

The sulfur atom of the thioether is nucleophilic and can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a ternary sulfonium (B1226848) salt. The product, a trialkylsulfonium salt, carries a positive charge and is highly water-soluble. This reaction is an S_N2-type process where the sulfur atom acts as the nucleophile. The formation of sulfonium salts is a key step in certain synthetic methodologies and can be used to activate the molecule for subsequent reactions.

Cyclization Reactions Involving Both Functional Groups

The presence of both amine and thioether functionalities within the same molecule opens pathways for intramolecular cyclization reactions to form sulfur-containing heterocyclic compounds. These reactions often require a multi-step sequence where one functional group is first modified to introduce a reactive site that can then engage with the other functional group.

For example, one of the amine groups could be converted into a leaving group. Subsequent intramolecular attack by the nucleophilic sulfur atom would lead to the formation of a cyclic sulfonium salt, which could be a thiomorpholine (B91149) derivative or a larger ring system, depending on which amine is involved and the reaction conditions. Alternatively, the thioether could be activated, for instance, by oxidation and cyclization, a strategy used in the synthesis of dibenzothiophenium salts from biphenyl (B1667301) thioethers. nih.gov While specific examples for this compound are not prominently documented, the fundamental reactivity of its constituent groups suggests the feasibility of such intramolecular transformations to create novel heterocyclic structures.

Synthesis of Polymer and Material Precursors from this compound

While specific examples of polymers derived exclusively from this compound are not extensively documented in dedicated literature, its bifunctional nature as a diamine makes it a highly probable candidate for use as a monomer in several classes of polymerization and material formulation. The presence of the methylsulfanyl group is expected to impart unique properties to the resulting materials, such as altered thermal stability, refractive index, and surface characteristics.

Polyamides and Polyurethanes: The most direct application for a diamine in polymer chemistry is in polycondensation reactions. Reacting this compound with diacyl chlorides or dicarboxylic acids would yield polyamides. researchgate.netscielo.br Similarly, its reaction with diisocyanates would produce polyurethanes. researchgate.netrsc.orgresearchgate.net The resulting polymers would feature a pendant methylsulfanyl group along the backbone, which could influence inter-chain interactions and solubility. The inherent chirality of the monomer unit could also lead to polymers with specific stereochemical structures.

Epoxy Resin Curing Agents: Primary amines are widely used as curing agents for epoxy resins, where they act as hardeners by opening the epoxide ring and forming a cross-linked network. paint.orgscispace.comevonik.com this compound can function as such a curing agent. The rate of curing and the final thermomechanical properties of the epoxy composite would be influenced by the reactivity of its two distinct amine groups and the flexibility of the butane (B89635) backbone. Specialty diamines are often employed to achieve specific performance characteristics like low-temperature cure or enhanced chemical resistance. mitsuichemicals.com

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters linked by organic molecules. espublisher.comnih.gov The amine and thioether groups in this compound are both capable of coordinating with metal centers. This makes the compound a potential organic linker for the synthesis of novel MOFs. northwestern.edu The resulting framework could exhibit unique porosity, catalytic activity, or guest-host properties attributable to the specific geometry and chemical nature of the sulfur-containing linker.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Co-monomer | Potential Linkage | Anticipated Feature |

|---|---|---|---|

| Polyamide | Diacyl Chloride (e.g., Terephthaloyl chloride) | Amide Bond | Modified thermal and mechanical properties |

| Polyurethane | Diisocyanate (e.g., MDI) | Urethane (Carbamate) Bond | Introduction of sulfur and chirality into backbone |

| Epoxy Resin | Bisphenol A diglycidyl ether (DGEBA) | β-hydroxyamine | Cross-linked network with thioether functionality |

| Metal-Organic Framework | Metal Salt (e.g., Zinc Nitrate) | Coordination Bond | Functional porous material |

Development of Novel Reagents and Intermediates Based on the this compound Scaffold

The unique structural arrangement of this compound makes it an attractive scaffold for the synthesis of specialized chemical reagents and complex intermediates, particularly in the fields of asymmetric synthesis and heterocyclic chemistry.

Chiral Ligands for Asymmetric Catalysis: The C2-symmetric vicinal diamine motif is a cornerstone of many successful chiral ligands used in transition-metal-catalyzed asymmetric reactions. nih.gov this compound possesses a chiral 1,2-diamine structure, a privileged scaffold for inducing enantioselectivity. smolecule.com Derivatization of the amine groups, for instance, through reaction with bulky aromatic groups or phosphines, could yield a new class of chiral ligands. nih.govresearchgate.net The methylsulfanyl group could remain as a tunable electronic feature or act as a third coordination site, potentially creating novel tridentate ligands for enhanced catalytic activity and selectivity. smolecule.com The development of such ligands is a significant area of research for creating efficient methods to produce enantiomerically pure compounds. rsc.org

Heterocyclic Intermediates: Vicinal diamines are common precursors for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov Condensation of this compound with aldehydes or ketones would produce substituted imidazolidines. Reaction with 1,2-dicarbonyl compounds could lead to the formation of tetrahydropyrazines. These heterocyclic structures can serve as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. The thioether side chain would be carried through the cyclization, yielding a functionalized heterocycle that can be further modified, for example, through oxidation of the sulfur atom. researchgate.net

Derivatization for Biological Screening: As a structural analog of the essential amino acid methionine, the core scaffold of this compound is of interest in medicinal chemistry. evitachem.com It can be used as a starting point to generate libraries of new compounds for biological screening. The two amine groups provide handles for combinatorial derivatization, allowing for the systematic modification of the molecule to explore its structure-activity relationship in various biological assays.

Table 2: Potential Derivatization Pathways and Resulting Intermediates

| Reactant Type | Resulting Compound Class | Potential Application |

|---|---|---|

| Acyl Halides / Sulfonyl Halides | Chiral Amides / Sulfonamides | Chiral Ligand Precursors |

| Aldehydes / Ketones | Imidazolidines | Heterocyclic Building Blocks |

| 1,2-Dicarbonyl Compounds | Tetrahydropyrazines | Pharmaceutical Intermediates |

| Alkyl Halides | N-Alkylated Diamines | Modified Ligands / Reagents |

Biological Interactions and Mechanistic Insights of 4 Methylsulfanyl Butane 1,2 Diamine Non Clinical Perspective

Receptor Binding Assays (In Vitro, Mechanistic)No in vitro receptor binding assays for 4-(Methylsulfanyl)butane-1,2-diamine have been reported in the scientific literature. Such assays would be necessary to identify any receptor-mediated signaling pathways that this compound might modulate.

Affinity and Selectivity Towards Specific Receptors

The affinity and selectivity of a compound for specific biological receptors are pivotal in determining its pharmacological profile. Research indicates that this compound has the potential for biological activity, including the modulation of receptor activity. smolecule.com Its structural features, particularly the presence of two primary amine groups and a methylsulfanyl group, suggest possible interactions with various biomolecules. smolecule.com The amine functionalities can engage in hydrogen bonding and electrostatic interactions, which are crucial for receptor binding.

While direct experimental data on the receptor binding affinity and selectivity of this compound are not extensively available in the public domain, its structural similarity to endogenous polyamines and other diamine compounds suggests it may interact with receptors that recognize these molecules. Polyamines are known to interact with a variety of receptor types, including ion channels and G-protein coupled receptors.

To illustrate the concept of receptor affinity, the following table presents hypothetical binding affinities for a generic diamine compound across a panel of receptors, as would be determined in a competitive binding assay.

Table 1: Hypothetical Receptor Binding Affinity for a Diamine Compound This table is for illustrative purposes and does not represent experimental data for this compound.

| Receptor Target | Ligand Concentration (nM) | % Inhibition |

|---|---|---|

| NMDA Receptor | 100 | 75% |

| Sigma-1 Receptor | 100 | 45% |

| Adrenergic Receptor α1 | 100 | 15% |

Metal-Ion Homeostasis and Chelation in Biological Systems (In Vitro Models)

Diamines and polyamines are recognized for their ability to act as chelating agents for metal ions. asm.org This property is attributed to the lone pair of electrons on the nitrogen atoms of the amine groups, which can form coordinate bonds with metal cations. The chelation of metal ions is a critical process in maintaining metal-ion homeostasis and can also be leveraged for therapeutic purposes, such as in the treatment of metal overload. asm.org

The structure of this compound, with its two amine groups, suggests it has the potential to sequester both essential and toxic metal ions. The stability of the resulting metal-diamine complex would depend on several factors, including the nature of the metal ion, the pH of the medium, and the coordination geometry of the complex. In industry, diamines are utilized as precursors for synthesizing metal ion chelating agents. asm.org

While specific studies on the metal sequestration capabilities of this compound are not readily found, the general principles of chelation by similar compounds are well-established. An in vitro study to determine its efficacy would typically involve incubating the compound with various metal ions and quantifying the amount of sequestered metal.

Table 2: Potential Metal Ion Chelation by a Diamine Compound This table is for illustrative purposes and does not represent experimental data for this compound.

| Metal Ion | Initial Concentration (µM) | % Sequestration |

|---|---|---|

| Copper (Cu²⁺) | 10 | 85% |

| Zinc (Zn²⁺) | 10 | 60% |

| Iron (Fe³⁺) | 10 | 70% |

Interaction with Cellular Components (In Vitro, Non-Clinical Models)

The interaction of a compound with cellular components, such as membranes and organelles, is fundamental to understanding its biological effects.

The ability of a molecule to cross cellular membranes is a key determinant of its bioavailability and intracellular activity. For small molecules, this often occurs via passive diffusion across the lipid bilayer. acs.org The permeability of a compound is influenced by its physicochemical properties, such as lipophilicity (LogP), molecular size, and the presence of hydrogen bond donors and acceptors. acs.org

Specific permeability data for this compound is not currently available. However, studies on other diamines have shown that their cationic nature at physiological pH can influence their interaction with and transport across negatively charged bacterial membranes. nih.gov Artificial membrane permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are high-throughput methods used to predict the passive permeability of compounds. researchgate.net

Table 3: Predicted Physicochemical Properties and Permeability Class for this compound Based on computational predictions for the dihydrochloride (B599025) salt. chemscene.com

| Property | Predicted Value |

|---|---|

| Molecular Weight | 207.16 g/mol |

| LogP | 0.8691 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area (TPSA) | 52.04 Ų |

The subcellular localization of a compound can provide insights into its mechanism of action. Polyamines, which are structurally related to this compound, have been found to localize in various cellular compartments, including the cytoplasm, nucleus, and even associate with chromatin. nih.govnih.gov The distribution of polyamines can be influenced by the cell cycle and the metabolic state of the cell. nih.gov

Techniques to study subcellular localization include fluorescence microscopy using tagged analogues of the compound or cell fractionation followed by quantification in each fraction. nih.govnih.gov Given its cationic nature, it is plausible that this compound could accumulate in compartments with a net negative charge, such as the nucleus, due to interactions with DNA and RNA. biorxiv.org Recent studies using clickable polyamine probes have shown enrichment in the nucleus and nucleoli. biorxiv.org

Table 4: Expected Subcellular Distribution of a Cationic Diamine This table is for illustrative purposes and does not represent experimental data for this compound.

| Subcellular Fraction | Relative Abundance |

|---|---|

| Cytosol | +++ |

| Nucleus | ++ |

| Mitochondria | + |

Advanced Analytical Methodologies for 4 Methylsulfanyl Butane 1,2 Diamine

Development of Sensors and Probes for 4-(Methylsulfanyl)butane-1,2-diamine

The rapid and selective detection of specific biogenic amines like this compound is a growing area of research, driven by the need for real-time monitoring in fields such as food safety and medical diagnostics. While specific sensors for this compound are not extensively documented in publicly available research, the principles and technologies developed for other biogenic amines and diamines provide a strong foundation for the potential design of such sensors. These methodologies primarily fall into two categories: fluorescent probes and electrochemical sensors.

Fluorescent Probes

Fluorescent probes are molecules designed to exhibit a change in their fluorescent properties upon binding to a target analyte. For the detection of biogenic amines, these probes often utilize reactions that are specific to the amine functional group.

Mechanism of Action: A common strategy involves the interaction of the amine's lone pair of electrons with the probe, leading to a modulation of an intramolecular charge transfer (ICT) process. nih.govnih.gov For instance, probes based on coumarin-difluoroboron β-diketonate hybrids show significant changes in their absorption and fluorescence properties upon reacting with amines. nih.gov Another approach uses a chromophore reaction, where the amine induces an irreversible chemical transformation of the probe molecule, resulting in a distinct colorimetric and ratiometric fluorescent response. rsc.orgresearchgate.net Pyrrolopyrrole cyanine (B1664457) (PPCy-1) has been shown to have high reactivity towards biogenic amines through this type of irreversible reaction. rsc.org

Potential Application for this compound: A fluorescent probe for this compound could be designed to react specifically with its vicinal diamine structure or the terminal primary amine groups. The presence of the methylsulfanyl group might also be exploited for specificity, although this would require more complex molecular recognition elements. The development of such probes would be beneficial for applications like bioimaging in cells and tissues. nih.gov

Electrochemical Sensors

Electrochemical sensors offer a powerful alternative for the detection of biogenic amines, providing high sensitivity, portability, and the potential for continuous monitoring. acs.orgmdpi.com These sensors translate the chemical interaction with the analyte into a measurable electrical signal, such as current, potential, or impedance. nih.gov